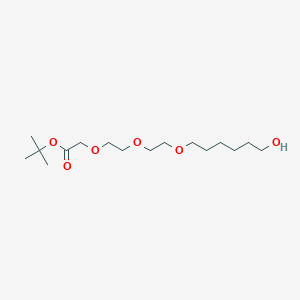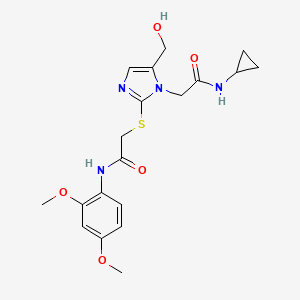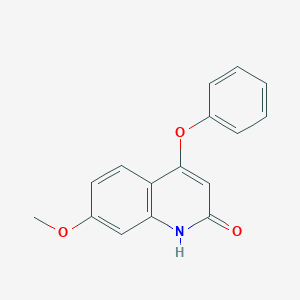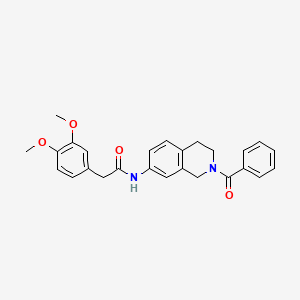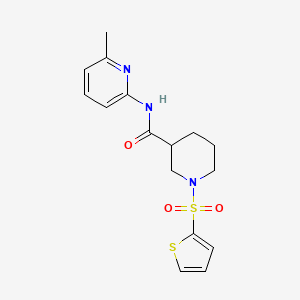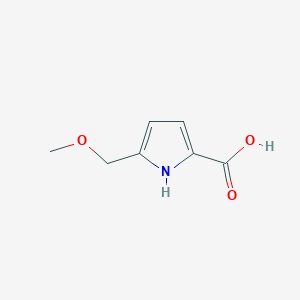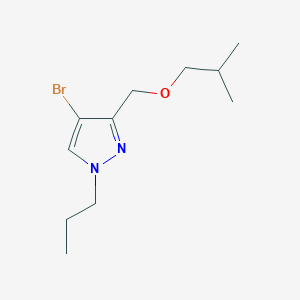![molecular formula C18H17FN2O3 B2511679 N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide CAS No. 1797381-40-8](/img/structure/B2511679.png)
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide, also known as CFM-2, is a small molecule antagonist of the TRPA1 ion channel. The TRPA1 ion channel is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. CFM-2 was first synthesized in 2011 by researchers at the University of California, Davis, and has since been used in numerous scientific studies.
Mecanismo De Acción
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide acts as a competitive antagonist of the TRPA1 ion channel. It binds to the channel and prevents the influx of calcium ions, which are necessary for the channel to function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce inflammation in models of inflammatory bowel disease. Additionally, this compound has been shown to reduce airway hyperresponsiveness in models of asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is that it is a specific antagonist of the TRPA1 ion channel, which allows researchers to investigate the role of this channel in various physiological processes. However, one limitation of this compound is that it is a small molecule antagonist, which may not be as effective as larger molecule antagonists in some experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide. One area of interest is the role of TRPA1 in the development of chronic pain. Another area of interest is the role of TRPA1 in the development of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, researchers may investigate the potential therapeutic applications of this compound in various disease states.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide involves several steps. First, 4-fluoroanisole is reacted with 2-bromo-4-methoxyphenol to form the intermediate 2-(4-fluorophenoxy)-4-methoxyphenol. This intermediate is then reacted with N-(cyanomethyl)-N-methylacetamide in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide has been used in numerous scientific studies to investigate the role of the TRPA1 ion channel in various physiological processes. For example, this compound has been used to study the role of TRPA1 in pain sensation, inflammation, and respiratory function.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-[2-[(4-fluorophenyl)methoxy]phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-21(11-10-20)18(22)13-24-17-5-3-2-4-16(17)23-12-14-6-8-15(19)9-7-14/h2-9H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPDHPHJOPYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2511596.png)
![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)

